4-Isopropoxybenzonitrile
Overview
Description
4-Isopropoxybenzonitrile: is an organic compound with the molecular formula C10H11NO . It is characterized by the presence of an isopropoxy group attached to the benzene ring, which is further substituted with a nitrile group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-Isopropoxybenzonitrile are currently unknown. This compound is a specialty product used in proteomics research
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. As a research chemical, it’s crucial to handle this compound with care, considering its potential hazards .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to store this compound properly to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-propan-2-yloxy-benzene with propanedinitrile under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Various substituted benzonitriles.
Oxidation: Corresponding benzoic acids or aldehydes.
Reduction: Primary amines.
Scientific Research Applications
4-Isopropoxybenzonitrile is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly heterocyclic compounds.
Pharmaceutical Intermediates: Used in the development of active pharmaceutical ingredients (APIs) due to its modifiable nitrile group.
Material Science: Incorporated into polymers or small molecules for electronic devices.
Environmental Studies: Acts as a tracer or standard in environmental analytical methods to study the degradation of organic compounds.
Biological Studies: Used to study enzyme-catalyzed reactions involving nitriles.
Industrial Applications: Involved in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Methoxybenzonitrile
- 4-Ethoxybenzonitrile
- 4-Butoxybenzonitrile
Comparison: 4-Isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to other alkoxybenzonitriles. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-propan-2-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZKKEGJFOAAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451629 | |
Record name | 4-isopropoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91949-95-0 | |
Record name | 4-(1-Methylethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91949-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-isopropoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.